4-(Prop-1-en-2-yl)benzoyl chloride

Description

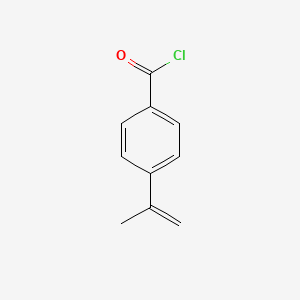

4-(Prop-1-en-2-yl)benzoyl chloride is a benzoyl chloride derivative featuring a propenyl substituent (CH₂=C(CH₃)–) at the para position of the aromatic ring. Benzoyl chlorides are highly reactive acylating agents used extensively in organic synthesis to introduce benzoyl groups into target molecules. The propenyl substituent in this compound introduces steric and electronic effects that distinguish it from other benzoyl chloride derivatives.

Key characteristics likely include:

- Reactivity: Enhanced electrophilicity due to the electron-withdrawing nature of the propenyl group via conjugation.

- Applications: Potential use in polymer chemistry (e.g., crosslinking agents) or pharmaceutical intermediates, similar to other functionalized benzoyl chlorides .

Properties

Molecular Formula |

C10H9ClO |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

4-prop-1-en-2-ylbenzoyl chloride |

InChI |

InChI=1S/C10H9ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-6H,1H2,2H3 |

InChI Key |

RKXKEJLWGLLIEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity and Electronic Effects

The reactivity of benzoyl chlorides is strongly influenced by para-substituents:

- Electron-withdrawing groups (EWGs) : Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. Example: 4-(Trifluoromethoxy)benzoyl chloride reacts rapidly with amines and alcohols .

- Electron-donating groups (EDGs) : Reduce reactivity. For example, 4-methoxybenzoyl chloride requires longer reaction times or harsher conditions .

- Propenyl group (CH₂=C(CH₃)–) : Acts as a moderate EWG due to conjugation with the aromatic ring. This suggests that 4-(Prop-1-en-2-yl)benzoyl chloride is more reactive than EDG-substituted analogs (e.g., 4-methoxy) but less reactive than strong EWGs (e.g., trifluoromethoxy) .

Physical Properties

While specific data for this compound is unavailable, trends can be extrapolated:

| Compound | Substituent | Melting Point (°C) | Solubility | Reactivity (Relative) |

|---|---|---|---|---|

| Benzoyl chloride | –H | −1 | Reacts with H₂O | Baseline |

| 4-Methoxybenzoyl chloride | –OCH₃ (EDG) | 38–40 | Soluble in ether | Low |

| 4-(Trifluoromethoxy)benzoyl chloride | –OCF₃ (EWG) | Not reported | Soluble in toluene | High |

| 4-(Methylthio)benzoyl chloride | –SMe (moderate EWG) | Not reported | Soluble in CH₂Cl₂ | Moderate |

| This compound | –CH₂=C(CH₃) (moderate EWG) | Inferred: 20–30 | Inferred: Soluble in THF | Moderate-High |

Note: Data for this compound is inferred from substituent effects and analogous compounds .

Research Findings and Limitations

- Synthesis : Most benzoyl chlorides, including 4-(Prop-1-en-2-yl) derivatives, are synthesized via treatment of carboxylic acids with thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions (e.g., solvent, temperature) vary with substituent stability .

- Challenges : The propenyl group’s steric bulk may complicate purification or reduce solubility compared to smaller substituents like –OCH₃ or –Cl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.